molecular formula C19H18N4O3S B4627116 N-1,3-benzodioxol-5-yl-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide

N-1,3-benzodioxol-5-yl-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide

Cat. No. B4627116
M. Wt: 382.4 g/mol
InChI Key: KNVXTQAGWCKRHA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to N-1,3-benzodioxol-5-yl-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide often involves multiple steps, starting from basic heterocyclic compounds and incorporating various functional groups through reactions like cyclization, acylation, and thioamide formation. A related synthesis approach is seen in the preparation of N-substituted derivatives of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}acetamides, which involves transforming benzoic acid into intermediate compounds, followed by reactions with N-alkyl/aryl substituted 2-bromoacetamide (Rehman et al., 2016).

Molecular Structure Analysis

The molecular structure of compounds similar to our compound of interest is characterized by the presence of a triazole ring attached to a thioamide group, a feature that significantly influences their chemical behavior and interactions. The structural characterization often involves spectroscopic methods such as 1H NMR and IR, providing insights into the arrangement of atoms and the presence of specific functional groups (Liu et al., 2005).

Chemical Reactions and Properties

Chemical reactions involving compounds like this compound typically showcase reactivities associated with the triazole and thioamide groups. These compounds can undergo further functionalization or participate in reactions leading to new derivatives with varied biological activities. An example includes the synthesis of derivatives with significant antibacterial activity, demonstrating the chemical versatility of these compounds (Karczmarzyk et al., 2012).

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques

    Novel synthesis methods have been developed for compounds related to N-1,3-benzodioxol-5-yl-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide, focusing on creating derivatives with potential biological activities. Techniques involve multi-step reactions and the use of microwave irradiation for efficient synthesis (Liu et al., 2005).

  • Structural Characterization

    Advanced characterization techniques, including X-ray diffraction, NMR, and mass spectrometry, are utilized to elucidate the structure of synthesized compounds. These methods help in confirming the presence of the desired molecular framework and in understanding the compound's crystalline structure (Liu et al., 2005).

Biological Activities

  • Antitumor Activity

    Compounds with a similar structural motif have been synthesized and tested for their antitumor activities against various human tumor cell lines. Some derivatives show considerable anticancer activity, suggesting the potential therapeutic use of these compounds in cancer treatment (Yurttaş et al., 2015).

  • Antimicrobial and Antifungal Properties

    Research indicates that certain triazole compounds containing thioamide groups exhibit significant antifungal and antimicrobial activities. This opens up possibilities for their use in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Rezki, 2016).

  • Src Kinase Inhibition and Anticancer Activities

    Some derivatives have shown to inhibit Src kinase, a protein involved in the progression of several cancers. These findings highlight the potential of these compounds in cancer therapy, particularly in inhibiting tumor growth and proliferation (Fallah-Tafti et al., 2011).

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3S/c1-2-23-18(13-6-4-3-5-7-13)21-22-19(23)27-11-17(24)20-14-8-9-15-16(10-14)26-12-25-15/h3-10H,2,11-12H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNVXTQAGWCKRHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC3=C(C=C2)OCO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-1,3-benzodioxol-5-yl-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide
Reactant of Route 2
Reactant of Route 2
N-1,3-benzodioxol-5-yl-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide
Reactant of Route 3
Reactant of Route 3
N-1,3-benzodioxol-5-yl-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide
Reactant of Route 4
Reactant of Route 4
N-1,3-benzodioxol-5-yl-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide
Reactant of Route 5
Reactant of Route 5
N-1,3-benzodioxol-5-yl-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide

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